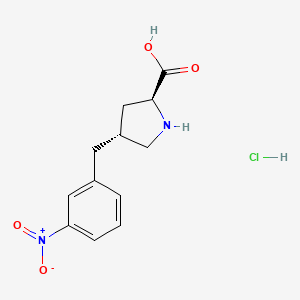

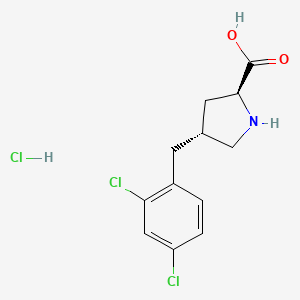

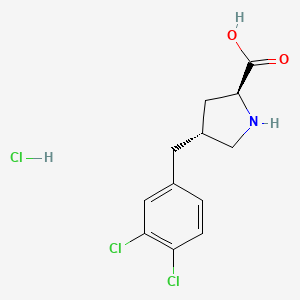

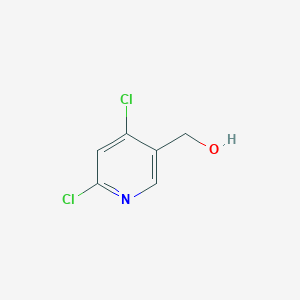

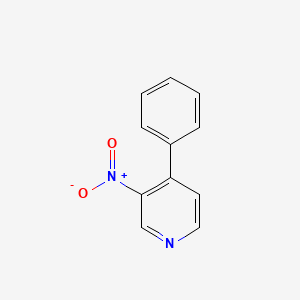

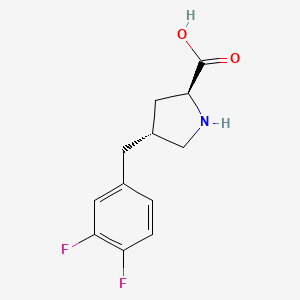

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

描述

“(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13F2NO2 . It is used for research and development purposes.

Molecular Structure Analysis

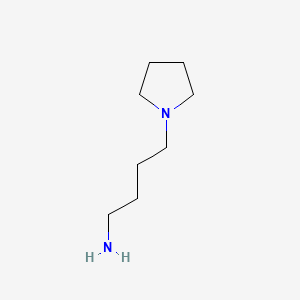

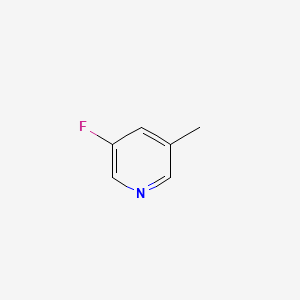

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 3,4-difluorobenzyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.23 g/mol . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

Influenza Neuraminidase Inhibitors

The compound has been identified as a key component in the synthesis of potent inhibitors of influenza neuraminidase. The study by Wang et al. (2001) discusses the design and synthesis of analogues with a pyrrolidine core, emphasizing their high potency in inhibiting the influenza virus. X-ray crystallography revealed the compound's interaction with key pockets of the enzyme active site (Wang et al., 2001).

Biotransformation in Organic Synthesis

Chen et al. (2012) explored the biocatalytic hydrolysis of pyrrolidine-2,5-dicarboxamides using this compound, demonstrating its application in organic synthesis. The study highlighted its potential in creating aza-nucleoside analogues and drug-like compounds through enzymatic processes (Chen et al., 2012).

Metal-Organic Frameworks in Dye Adsorption

Zhao et al. (2020) synthesized a metal-organic framework incorporating the compound, showing its effectiveness in adsorbing anionic dyes from aqueous solutions. The framework exhibited a 3D structure with a high adsorption effect on methyl orange, indicating its potential in water treatment and purification applications (Zhao et al., 2020).

Synthesis of Beta-Peptide Oligomers

Huck and Gellman (2005) described the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, including the compound , for incorporation into beta-peptide oligomers. This synthesis opens avenues for biomedical applications, particularly due to the low intrinsic polarity of the backbones, which may enhance bioavailability (Huck & Gellman, 2005).

安全和危害

属性

IUPAC Name |

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEOPQVSZPLYIX-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376037 | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1049981-46-5, 1049743-09-0 | |

| Record name | (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。